molecular formula C23H20ClN3O3S2 B11140845 5-{(Z)-1-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11140845
M. Wt: 486.0 g/mol
InChI Key: PMZHJKQNMKYPRY-WQRHYEAKSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring fused pyrido[1,2-a]pyrimidin-4-one and thiazolidin-4-one cores. Its structure includes a (Z)-configured methylidene bridge connecting the pyrido-pyrimidinone moiety to the thiazolidinone ring. Key substituents are:

  • A 9-methyl group on the pyrido-pyrimidinone scaffold, influencing steric and electronic properties.
  • A 3-isopropyl substituent on the thiazolidinone ring, modulating solubility and steric bulk .

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., thiazolidinone-pyrimidine hybrids) are associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C23H20ClN3O3S2

Molecular Weight

486.0 g/mol

IUPAC Name

(5Z)-5-[[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20ClN3O3S2/c1-12(2)27-22(29)18(32-23(27)31)11-16-20(30-15-7-8-17(24)14(4)10-15)25-19-13(3)6-5-9-26(19)21(16)28/h5-12H,1-4H3/b18-11-

InChI Key

PMZHJKQNMKYPRY-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)OC4=CC(=C(C=C4)Cl)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)OC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Phenoxy Group Modifications: The 4-chloro-3-methylphenoxy group in the target compound likely enhances electron-withdrawing effects and lipophilicity compared to the 4-methylphenoxy analog . Chlorine atoms are known to improve membrane permeability and bioactivity in drug-like molecules. Replacement of phenoxy with allylamino (as in ) introduces a basic nitrogen, altering solubility and hydrogen-bonding capacity.

Phenethyl substituents (e.g., in ) may enhance aromatic interactions in biological targets but increase molecular weight.

Physicochemical and Electronic Properties

  • This contrasts with the electron-donating 4-methyl group in .
  • Steric Effects: The 3-isopropyl group on the thiazolidinone introduces moderate steric bulk compared to the 2-phenylethyl group in , which may affect binding to enzymatic pockets.
  • Solubility: The target compound’s logP is likely higher than analogs with polar substituents (e.g., allylamino in ), impacting bioavailability.

Inferred Bioactivity Trends

While direct bioactivity data are unavailable, structural parallels suggest:

  • Antimicrobial Potential: Thioxo-thiazolidinone moieties are associated with antibacterial activity, as seen in Populus-derived compounds with anti-inflammatory effects .
  • Enzyme Inhibition: The pyrido-pyrimidinone scaffold resembles kinase inhibitors, where substituents like 4-chlorophenoxy enhance target affinity .

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